molecular formula C18H22O5 B2754272 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester CAS No. 213682-35-0

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester

Cat. No.: B2754272
CAS No.: 213682-35-0
M. Wt: 318.369
InChI Key: GSTMRVNEXXLECT-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester is a chemical compound with the molecular formula C18H22O5 and a molecular weight of 318.36 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups and an isopropyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets. The methoxy and isopropyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-isopropyl-4,6,7-trimethoxy-2-naphthoate
  • 4,6,7-Trimethoxy-2-naphthoic acid
  • 8-Isopropyl-4,6,7-trimethoxy-2-naphthoic acid

Uniqueness

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring. The presence of methoxy and isopropyl groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

methyl 4,6,7-trimethoxy-8-propan-2-ylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-10(2)16-13-7-11(18(19)23-6)8-14(20-3)12(13)9-15(21-4)17(16)22-5/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTMRVNEXXLECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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